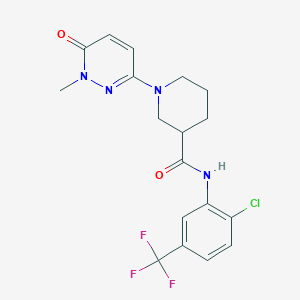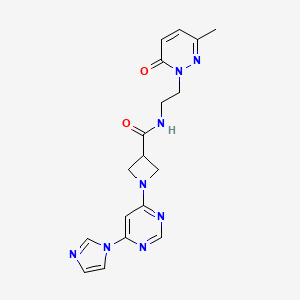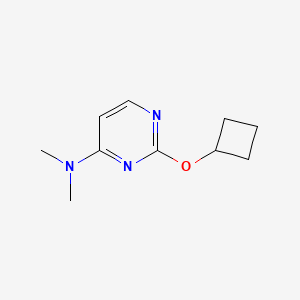
N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H18ClF3N4O2 and its molecular weight is 414.81. The purity is usually 95%.
The exact mass of the compound N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Structure and Derivatives
N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide belongs to a class of compounds that exhibit various chemical properties and biological activities. For example, compounds similar in structure have been identified as potent inhibitors in scientific research. One such compound, identified by Yamamoto et al. (2016), showed potent GlyT1 inhibitory activity and a favorable pharmacokinetics profile, potentially useful in central nervous system applications (Yamamoto et al., 2016).
Potential for Therapeutic Applications
Several derivatives of this compound have been explored for their therapeutic potential. For instance, a series of carboxamide derivatives synthesized by Bodige et al. (2020) indicated potent antitubercular and antibacterial activities, surpassing reference drugs in efficacy (Bodige et al., 2020). This suggests potential applications in developing new antimicrobial agents.
Inhibitory Activities and Molecular Interactions
The structural analogs of N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide have been studied for their inhibitory activities. For example, inhibitors of NF-kappaB and AP-1 gene expression were investigated by Palanki et al. (2000), demonstrating the importance of the carboxamide group and specific molecular interactions for activity (Palanki et al., 2000).
Biochemical Synthesis and Reactions
The compound and its derivatives have been central to various biochemical syntheses. For example, Holt et al. (2007) focused on the synthesis of julolidine-9-carboxamide derivatives and their conversion to chalcogenoxanthones, demonstrating the versatility of these compounds in synthetic chemistry (Holt et al., 2007).
Applications in Imaging and Diagnostics
In the field of medical imaging and diagnostics, derivatives of this compound have been used in developing imaging agents. A study by Lee et al. (2022) synthesized a ligand for PET imaging of colony-stimulating factor 1 receptor, indicating its utility in neuroinflammation imaging (Lee et al., 2022).
Propriétés
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N4O2/c1-25-16(27)7-6-15(24-25)26-8-2-3-11(10-26)17(28)23-14-9-12(18(20,21)22)4-5-13(14)19/h4-7,9,11H,2-3,8,10H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCVQRGEVVPVGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2693965.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-difluorobenzenesulfonamide](/img/structure/B2693970.png)
![ethyl 2-(2-((2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2693971.png)
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2693972.png)
![2-(3-methylphenoxy)-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2693974.png)
![Methyl 4-[[2-(2-chlorobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2693979.png)

![2-(4-chlorobenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2693983.png)
![(E)-3-(2-chlorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2693984.png)



